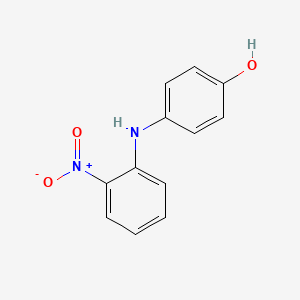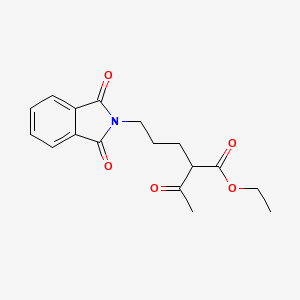
Oleylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to pale yellow liquid primarily used in organic synthesis and material science . This compound is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
Wissenschaftliche Forschungsanwendungen
Oleyl chloride has diverse applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, emulsifiers, and lubricants.
Material Science: Oleyl chloride is employed in the modification of materials to confer hydrophobic properties and resistance to biodegradation.
Biological Research: It is used in the synthesis of bioactive molecules and drug delivery systems.
Industrial Applications: Oleyl chloride is used in the production of cosmetics, pharmaceuticals, and agrochemicals.
Wirkmechanismus
Target of Action
Oleyl chloride, also known as (Z)-1-chlorooctadec-9-ene, is a fatty acid derivative . It is known to react with various organic compounds, including alcohols, mercaptans, and amines .
Mode of Action
Oleyl chloride reacts with these compounds to form esters, thioesters, and amides . For instance, it can react with an alcohol to form an ester, a reaction that is commonly used in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of Oleyl chloride’s action depend on the specific reactions it undergoes and the compounds it interacts with. For instance, in the synthesis of esters, Oleyl chloride can contribute to the formation of lipophilic compounds, which can affect cell membrane properties .
Action Environment
The action, efficacy, and stability of Oleyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH can influence the rate and direction of the reactions it participates in .
Vorbereitungsmethoden
Oleyl chloride can be synthesized through several methods, primarily involving the reaction of oleic acid with chlorinating agents. The most common synthetic routes include:
Thionyl Chloride Method: Oleic acid is reacted with thionyl chloride (SOCl₂) under reflux conditions.
Phosphorus Trichloride or Pentachloride Method: Oleic acid is treated with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅).
Oxalyl Chloride Method: Oleic acid is reacted with oxalyl chloride (COCl)₂ in the presence of a solvent like carbon tetrachloride.
Industrial production of oleyl chloride often involves large-scale reactions using these methods, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Oleyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Oleyl chloride reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. For example, the reaction with ethanol produces oleyl ethanoate.
Hydrolysis: In the presence of water, oleyl chloride hydrolyzes to form oleic acid and hydrochloric acid.
Reduction: Oleyl chloride can be reduced to oleyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed are esters, amides, oleic acid, and oleyl alcohol.
Vergleich Mit ähnlichen Verbindungen
Oleyl chloride is similar to other fatty acid chlorides, such as:
Lauroyl Chloride (CH₃(CH₂)₁₀COCl): Derived from lauric acid, used in the synthesis of detergents and surfactants.
Palmitoyl Chloride (CH₃(CH₂)₁₄COCl): Derived from palmitic acid, used in the production of cosmetics and pharmaceuticals.
Stearoyl Chloride (CH₃(CH₂)₁₆COCl): Derived from stearic acid, used in the manufacture of lubricants and plasticizers.
Compared to these compounds, oleyl chloride is unique due to its unsaturated carbon-carbon double bond, which imparts different chemical reactivity and physical properties. This unsaturation allows for additional functionalization and modification, making oleyl chloride a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
16507-61-2 |
|---|---|
Molekularformel |
C18H35Cl |
Molekulargewicht |
286.9 g/mol |
IUPAC-Name |
1-chlorooctadec-9-ene |
InChI |
InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChI-Schlüssel |
IFABLCIRROMTAN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCl |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCCl |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of oleyl chloride in chemical synthesis?
A1: Oleyl chloride serves as a versatile building block in synthesizing various compounds. For instance, it's used to modify other molecules by attaching its long hydrophobic chain. Some notable applications include:
- Surfactant Production: Oleyl chloride reacts with various molecules to create surfactants. For example, reacting it with hydrolysates of chromed waste creates surface-active substances [], while reacting it with cellulose or lignin forms hydrophobic coatings [].
- Biofoam Development: Oleyl chloride reacts with tannin, a natural polyphenol, to create water-repellent, flexible biofoams []. These foams demonstrate improved water resistance and interesting mechanical properties.
- Drug Delivery Enhancement: Conjugating oleyl chloride to polyethylene glycol-block-poly(ɛ-caprolactone) copolymers creates nanocarriers with improved curcumin encapsulation, enhancing its bioavailability for potential anticancer applications [].
- Synthesis of Bioactive Compounds: Oleyl chloride plays a crucial role in synthesizing insect pheromones like Muscalure (cis-9-tricosene), a sex attractant for houseflies []. This application highlights its utility in producing complex molecules with biological activity.
Q2: Can oleyl chloride participate in metathesis reactions?
A: Yes, oleyl chloride is a suitable substrate for olefin metathesis reactions. Research shows that modified or unmodified Re2O7–Al2O3 catalysts effectively catalyze the metathesis of oleyl chloride with alkenes like 1-hexene and 2-butene []. This reaction pathway holds potential for synthesizing telechelic compounds and other bioactive substances.
Q3: How does the structure of oleyl chloride influence its applications?
A3: Oleyl chloride's structure directly impacts its applications.
Q4: What are the environmental considerations associated with oleyl chloride?
A4: While oleyl chloride offers various applications, it's crucial to consider its environmental impact.
Q5: What analytical techniques are employed to characterize oleyl chloride and its derivatives?
A5: Various analytical techniques are essential for characterizing oleyl chloride and the compounds synthesized using it. Some of the commonly used methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of oleyl chloride derivatives and provides information about the arrangement of atoms within the molecule [, ].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for identifying and quantifying oleyl chloride and its derivatives in complex mixtures, as demonstrated in the analysis of insect pheromone extracts [].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in oleyl chloride-derived compounds, confirming successful chemical modifications like esterification [].
- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is useful for analyzing high-molecular-weight compounds like the tannin-oleyl chloride derivatives used in biofoam production [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)







